AcrB-IN-2

Catalog No.
S12884002
CAS No.
M.F
C30H35NO6
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AcrB-IN-2

Product Name

AcrB-IN-2

IUPAC Name

[7-[3-(4-methoxyphenoxy)propoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone

Molecular Formula

C30H35NO6

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C30H35NO6/c1-30(2)13-12-24-26(29(32)31-14-18-34-19-15-31)20-25-23(28(24)37-30)6-4-7-27(25)36-17-5-16-35-22-10-8-21(33-3)9-11-22/h4,6-11,20H,5,12-19H2,1-3H3

InChI Key

UWPJCMMNJWEMKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=C(C=C4)OC)C(=O)N5CCOCC5)C

AcrB-IN-2 is a small molecule inhibitor specifically designed to target the AcrB multidrug efflux pump, which is a critical component of the resistance mechanism in Gram-negative bacteria. AcrB is part of the AcrAB-TolC tripartite efflux system, which expels a wide range of substrates, including antibiotics and other toxic compounds, thereby contributing to multidrug resistance in pathogens like Escherichia coli and Salmonella . The structural design of AcrB-IN-2 allows it to bind effectively to the AcrB protein, inhibiting its function and potentially reversing antibiotic resistance.

The primary chemical reaction involving AcrB-IN-2 is its interaction with the AcrB protein. This interaction can be characterized as a competitive inhibition where AcrB-IN-2 binds to the drug-binding sites of AcrB, preventing the efflux of substrates. The binding affinity and kinetics can be analyzed using various biochemical assays, including surface plasmon resonance and isothermal titration calorimetry, to determine how effectively AcrB-IN-2 competes with natural substrates for binding .

AcrB-IN-2 exhibits significant biological activity by inhibiting the function of the AcrB efflux pump. Studies have shown that this compound enhances the susceptibility of resistant bacterial strains to various antibiotics when used in combination therapy. This effect is particularly notable in strains that express high levels of the AcrAB-TolC efflux system. In vitro tests reveal that AcrB-IN-2 can reduce the minimum inhibitory concentration of antibiotics such as tetracycline and fluoroquinolones against resistant strains .

  • Formation of Core Structure: Utilizing standard reactions such as nucleophilic substitutions or coupling reactions to create the central scaffold of AcrB-IN-2.
  • Functionalization: Introducing specific functional groups that enhance binding affinity and selectivity towards the AcrB protein.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.
  • Characterization: Using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm the structure and purity of AcrB-IN-2 .

AcrB-IN-2 has potential applications in:

  • Combination Therapy: Enhancing the effectiveness of existing antibiotics against multidrug-resistant bacterial infections.
  • Research Tool: Serving as a probe to study the mechanisms of drug efflux in bacteria, providing insights into resistance mechanisms.
  • Drug Development: Acting as a lead compound for developing new inhibitors targeting similar efflux systems in other pathogens .

Interaction studies involving AcrB-IN-2 focus on understanding its binding dynamics with the AcrB protein. Techniques such as molecular docking simulations and X-ray crystallography can elucidate how AcrB-IN-2 fits into the binding pockets of AcrB. These studies reveal important details about the interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and conformational changes in both AcrB and AcrB-IN-2 upon binding .

Several compounds exhibit similar inhibitory effects on multidrug efflux pumps like AcrB. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
PAβNCompetitive inhibitorBinds specifically to the distal binding pocket
TetracyclineAntibiotic that also inhibits effluxDual role as antibiotic and efflux inhibitor
MinocyclineAntibiotic with some efflux pump inhibitionBroad-spectrum antibiotic properties
Cationic dyesNon-specific inhibitorsOften used in research to study efflux dynamics

AcrB-IN-2 stands out due to its specificity for the AcrB pump, potentially offering fewer off-target effects compared to broader-spectrum inhibitors like tetracycline or cationic dyes .

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

505.24643784 g/mol

Monoisotopic Mass

505.24643784 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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